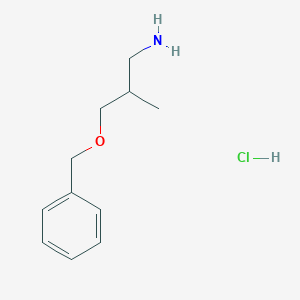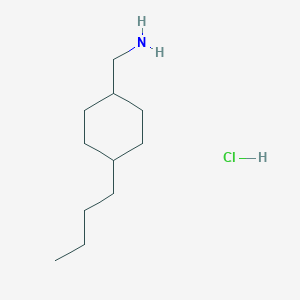
tert-butyl Methyl(3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbaMate
Descripción general
Descripción
This compound is a significant intermediate of 1H-indazole derivatives . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
Synthesis Analysis
The compound is synthesized through two substitution reactions . One of the key components used in its synthesis is 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are determined by its molecular structure . The molecular electrostatic potential and frontier molecular orbitals are investigated through DFT .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl Methyl(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate serves as a critical intermediate in the synthesis of various biologically active compounds. For example, it has been utilized in the synthesis of omisertinib (AZD9291), highlighting its importance in the pharmaceutical industry for developing cancer therapies. The compound has been synthesized through a series of steps from commercially available materials, showing a high yield and confirming the structure via MS and 1HNMR, emphasizing its role in facilitating efficient synthetic routes for complex molecules (Bingbing Zhao et al., 2017).
Catalysts for Chemical Reactions
In the realm of catalysis, this compound's derivatives have been explored for their potential in promoting various chemical transformations. For instance, a study on Ru complexes for water oxidation demonstrated the utility of related structures in enhancing the efficiency of splitting water to produce oxygen, a fundamental reaction for sustainable energy technologies (R. Zong & R. Thummel, 2005).
Advanced Materials and Polymers
Furthermore, this chemical framework has been adapted in the development of new materials. Research into aromatic polyamides based on derivatives of tert-butylhydroquinone showcases the compound's versatility in contributing to the creation of polymers with desirable properties such as high thermal stability and solubility in various organic solvents, crucial for applications in electronics and coatings (Chin‐Ping Yang et al., 1999).
Pharmaceutical Research
Its utility extends into pharmaceutical research, where derivatives of this compound have been synthesized and evaluated for their antibacterial properties, demonstrating the broad applicability of this chemical scaffold in developing new therapeutic agents (D. Bouzard et al., 1992).
Environmental and Safety Studies
Studies assessing the genotoxicity of related compounds, like methyl-tert-butyl ether, to human lymphocytes using comet assay, shed light on the environmental and health implications of chemicals sharing structural features with tert-butyl Methyl(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. Such research is vital for understanding the safety profile of new materials and compounds (Colin S. Chen et al., 2008).
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O4/c1-12-10-13(19-24-17(5,6)18(7,8)25-19)11-20-14(12)21(9)15(22)23-16(2,3)4/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESGBZQXNHCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660628 | |
| Record name | tert-Butyl methyl[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032758-82-9 | |
| Record name | tert-Butyl methyl[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)
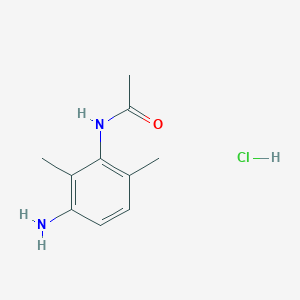
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
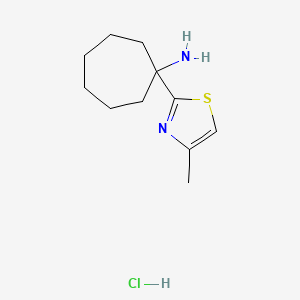
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)
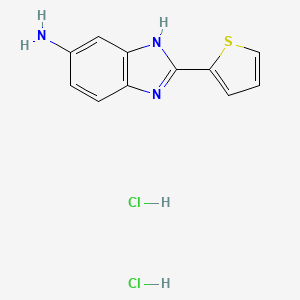



![1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B1522012.png)

